molecular formula C20H17ClN2OS B6038854 N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea

N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B6038854
M. Wt: 368.9 g/mol
InChI Key: WIBSZKVBGFJFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized through a series of chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that the compound may have potential therapeutic applications for Alzheimer's disease. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor activity against various cancer cell lines. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea. One potential direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential use in combination with other anticancer agents to enhance its antitumor activity. Additionally, further studies could be conducted to optimize the synthesis of the compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea involves a series of chemical reactions. The first step involves the reaction between 4-chlorobenzylamine and 4-phenoxybenzaldehyde in the presence of ethanol and hydrochloric acid to form N-(4-chlorobenzyl)-4-phenoxybenzamide. This is followed by the reaction of the amide with thiourea in the presence of sodium hydroxide to form the final product, N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The compound has also been studied for its potential use as an anti-inflammatory agent and as a potential therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)14-22-20(25)23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSZKVBGFJFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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